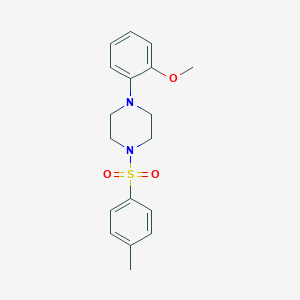

![molecular formula C12H17NO4S B187991 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid CAS No. 318466-02-3](/img/structure/B187991.png)

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

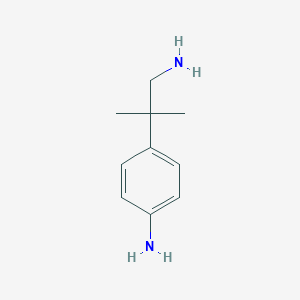

The compound “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid” is a complex organic molecule. It has a molecular formula of C12H17NO4S and a molecular weight of 271.33300 . The compound contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with methyl groups at the 2 and 5 positions .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a furan ring substituted with methyl groups at the 2 and 5 positions . The compound also contains a carbonyl group attached to the furan ring, an amino group, and a methylsulfanyl group attached to a butyric acid moiety .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid and its derivatives have been actively researched in the field of chemical synthesis, showcasing diverse reactivity and potential for creating complex organic compounds. For instance, intramolecular cyclization reactions involving sulfur and nitrogen-containing heterocycles demonstrate the compound's versatility in synthesizing cyclic structures with potential biological activities. The reaction of related furan-2-carboxylic acid derivatives with bases leads to the formation of cyclic esters through intramolecular cyclization, illustrating the compound's utility in constructing heterocyclic frameworks (Yu. O. Remizov, L. M. Pevzner, & M. Petrov, 2019). Moreover, the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones highlights the compound's potential for modifications, expanding its utility in synthetic organic chemistry (Vincent Kikelj et al., 2010).

Material Science and Polymer Research

In material science, the derivatization of furan compounds, including the dimethyl furan-2,5-dicarboxylate, has been explored for the synthesis of biobased polymers. The study on the lipase-catalyzed synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate reveals the potential of such compounds in producing biodegradable and sustainable materials (Alvaro Cruz-Izquierdo et al., 2015). This approach not only highlights the environmental benefits of using renewable resources but also demonstrates the chemical flexibility and application of furan derivatives in creating new materials.

Bio-based Chemical Production

The transformation of biomass-derived chemicals into valuable intermediates is a crucial aspect of sustainable chemistry. Research into converting 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) into acid chloride derivatives showcases the role of furan derivatives in synthesizing biofuels and polymers. Such studies underline the importance of furan-based chemicals as building blocks in developing eco-friendly and renewable chemical products (S. Dutta, Linglin Wu, & M. Mascal, 2015).

Organic Electronics and Photovoltaics

Furan derivatives also play a significant role in the development of organic electronics and photovoltaic materials. The synthesis of 3-methylthio-substituted furans and related derivatives for potential use in electronic devices highlights the ongoing research into harnessing the unique properties of these compounds. The chemical modifications and structural diversity of furan derivatives offer promising avenues for creating novel materials with specific electronic and photophysical properties (Guodong Yin et al., 2008).

Safety And Hazards

While specific safety and hazard information for “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid” is not available, it’s worth noting that similar compounds, such as “2,5-Dimethylfuran-3-carbonyl chloride”, are known to be harmful if inhaled, cause severe skin burns and eye damage, and are harmful if swallowed or in contact with skin .

Zukünftige Richtungen

The future directions for research on this compound and similar furan derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications. Furan derivatives are of interest in the development of new fuels, plastics, and other materials . Further studies could also explore the biological activities and mechanisms of action of these compounds.

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-7-6-9(8(2)17-7)11(14)13-10(12(15)16)4-5-18-3/h6,10H,4-5H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNKBRXLSMAACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC(CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387825 |

Source

|

| Record name | N-(2,5-Dimethylfuran-3-carbonyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid | |

CAS RN |

318466-02-3 |

Source

|

| Record name | N-(2,5-Dimethylfuran-3-carbonyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

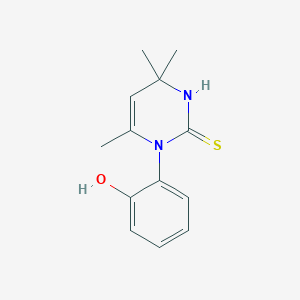

![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)

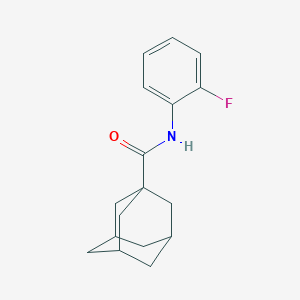

![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

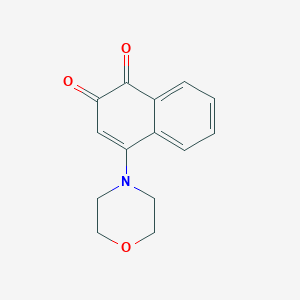

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)

![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)